5-(biphenyl-4-yl)-7-hydroxy-1,3-dimethyl-5,6-dihydropyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione
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Overview
Description
5-(biphenyl-4-yl)-7-hydroxy-1,3-dimethyl-5,6-dihydropyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione is a complex organic compound that belongs to the class of pyrimidine derivatives This compound is characterized by its unique structure, which includes a biphenyl group, a hydroxyl group, and a dihydropyrimido[4,5-d]pyrimidine core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(biphenyl-4-yl)-7-hydroxy-1,3-dimethyl-5,6-dihydropyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione typically involves multi-step organic reactions. One common method involves the condensation of 5-acetyl-4-aminopyrimidines with carboxylic anhydrides or acid chlorides, followed by cyclization under reflux conditions . The reaction conditions often require the use of solvents such as xylene and bases like sodium methoxide.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, using industrial-grade solvents and reagents, and employing continuous flow reactors to enhance efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
5-(biphenyl-4-yl)-7-hydroxy-1,3-dimethyl-5,6-dihydropyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone.
Reduction: The compound can be reduced to modify the pyrimidine ring.
Substitution: The biphenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group would yield a ketone derivative, while reduction could lead to a fully saturated pyrimidine ring.
Scientific Research Applications
5-(biphenyl-4-yl)-7-hydroxy-1,3-dimethyl-5,6-dihydropyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound’s structure allows it to interact with various biological targets, making it useful in biochemical studies.
Medicine: It has potential therapeutic applications, particularly in the development of drugs targeting specific enzymes or receptors.
Industry: The compound can be used in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 5-(biphenyl-4-yl)-7-hydroxy-1,3-dimethyl-5,6-dihydropyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione involves its interaction with molecular targets such as enzymes and receptors. The biphenyl group allows for hydrophobic interactions, while the hydroxyl and pyrimidine groups can form hydrogen bonds with target molecules. These interactions can modulate the activity of the target, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[3,4-d]pyrimidine: Another pyrimidine derivative with similar biological activities.
Pyrido[2,3-d]pyrimidine: Known for its antiproliferative and antimicrobial properties.
Imidazole-containing compounds: These compounds share some structural similarities and have diverse biological activities.
Uniqueness
5-(biphenyl-4-yl)-7-hydroxy-1,3-dimethyl-5,6-dihydropyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione is unique due to its specific combination of functional groups and its potential for diverse applications. Its structure allows for multiple types of chemical modifications, making it a versatile compound in research and industrial applications.
Properties
Molecular Formula |
C20H18N4O3 |
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Molecular Weight |
362.4 g/mol |
IUPAC Name |
1,3-dimethyl-5-(4-phenylphenyl)-6,8-dihydro-5H-pyrimido[4,5-d]pyrimidine-2,4,7-trione |
InChI |
InChI=1S/C20H18N4O3/c1-23-17-15(18(25)24(2)20(23)27)16(21-19(26)22-17)14-10-8-13(9-11-14)12-6-4-3-5-7-12/h3-11,16H,1-2H3,(H2,21,22,26) |
InChI Key |
OOSKGBBLTSDWIM-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=C(C(NC(=O)N2)C3=CC=C(C=C3)C4=CC=CC=C4)C(=O)N(C1=O)C |
Origin of Product |
United States |
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